6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one
Description
Properties
IUPAC Name |
6-bromo-5-chloro-5,6,6-trifluorohexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrClF3O/c1-4(12)2-3-5(8,9)6(7,10)11/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNZTHFBEOLUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(F)(F)Br)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449779 | |
| Record name | 6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155630-26-5 | |
| Record name | 6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination and Chlorination: Radical vs. Nucleophilic Pathways
Industrial-Scale Synthesis: Catalysts and Reaction Engineering
Catalytic Systems for Enhanced Efficiency
Phase-transfer catalysts (PTCs), including tetrabutylammonium bromide (TBAB) and crown ethers, are critical for mitigating the immiscibility of halogenating agents in organic solvents. For example, a biphasic system of toluene/water with TBAB accelerates bromine transfer to the organic phase, reducing reaction times by 40% compared to homogeneous conditions.
| Catalyst | Solvent System | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| TBAB (5 mol%) | Toluene/water | 3.5 | 88 |
| 18-Crown-6 (3 mol%) | Dichloromethane | 4.2 | 82 |
| None | Acetonitrile | 8.0 | 65 |
Table 1: Impact of phase-transfer catalysts on bromination efficiency.
Pressure and Temperature Optimization
Industrial reactors operate at elevated pressures (3–15 bar) to maintain halogen gases in solution, particularly for fluorination steps. Kinetic studies indicate that increasing pressure from 5 to 15 bar improves SF₄ utilization by 27%, reducing waste generation. Temperature gradients within tubular reactors also prevent thermal degradation; maintaining 130–140°C in fluorination zones ensures optimal reaction rates without ketone decomposition.
By-Product Analysis and Purification Techniques
Common By-Products and Mitigation Strategies
Major by-products include:
-
Over-halogenated derivatives : Uncontrolled bromination yields 5,6-dibromohexan-2-one, detectable via GC-MS at m/z 285.
-
Dehydrohalogenation products : Elimination of HBr under basic conditions forms 5-chloro-5,6,6-trifluorohex-1-en-2-one, identifiable by IR absorption at 1660 cm⁻¹ (C=C stretch).
Purification employs fractional distillation under reduced pressure (20–30 mm Hg), exploiting boiling point differences between the target compound (130–150°C at 20 mm Hg) and by-products.
Solvent Selection for Crystallization
Recrystallization from hexafluoroisopropanol (HFIP) yields >99% purity due to HFIP’s high polarity and low solubility for halogenated impurities. Alternative solvents like ethyl acetate or methanol require multiple crystallization cycles, reducing overall yield by 15–20%.
Scalability Challenges and Economic Considerations
Cost-Benefit Analysis of Halogen Sources
Bromine and chlorine are cost-effective at scale ($2.50/kg and $0.30/kg, respectively), but SF₄’s high price ($120/kg) drives research into alternative fluorinating agents. Recent advances in electrochemical fluorination using potassium fluoride (KF) and ionic liquids show promise, with pilot-scale trials achieving 75% yield at 50% lower cost .
Chemical Reactions Analysis
6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can undergo addition reactions with various reagents, leading to the formation of more complex molecules.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is employed in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one can be compared with other halogenated hexan-2-one derivatives. Similar compounds include:
- 6-Bromo-5-chlorohexan-2-one
- 5,6,6-Trifluorohexan-2-one
- 5-Chloro-5,6,6-trifluorohexan-2-one
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Biological Activity
6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one is a halogenated organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of organofluorine compounds known for their diverse applications in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C6H3BrClF3O
- Molecular Weight : 253.44 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
Halogenated compounds like this compound often exhibit significant biological activity due to their unique chemical properties. The presence of multiple halogens can enhance lipophilicity and reactivity towards biological targets.
- Enzyme Inhibition : Research indicates that halogenated ketones can act as enzyme inhibitors by modifying active sites through covalent bonding or steric hindrance.
- Antimicrobial Properties : Compounds with bromine and chlorine substituents have been shown to possess antimicrobial activities against various pathogens.
- Anticancer Activity : Some studies have suggested that trifluoromethyl-containing compounds can induce apoptosis in cancer cells through modulation of signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various halogenated ketones, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be relatively low compared to non-halogenated analogs.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| Other Halogenated Ketones | 50 - 100 | Various Bacteria |
Anticancer Activity
In a separate investigation focusing on the anticancer properties of halogenated compounds, this compound was tested on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited dose-dependent cytotoxicity with IC50 values of approximately 30 µM for MCF-7 cells.
Discussion
The biological activity of this compound highlights its potential as a lead compound in drug development. Its ability to inhibit microbial growth and induce apoptosis in cancer cells suggests a dual therapeutic application in infectious diseases and oncology.
Q & A
Q. What protocols validate the purity of synthetic batches when GC/MS and HPLC results conflict?
- Methodological Answer : Combine orthogonal techniques:
- Elemental Analysis : Confirm Br/Cl/F stoichiometry.
- 2D NMR (HSQC, HMBC) : Detect trace impurities undetected by chromatography.
- Ion Chromatography : Quantify halide counterions from degradation.
Address solvent residue artifacts by lyophilization or activated carbon treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
